![molecular formula C10H17NOS B1306485 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol CAS No. 869943-05-5](/img/structure/B1306485.png)
2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions that can include condensation, Michael addition, and ring-closure mechanisms. In the first paper, the synthesis of methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate is described as a result of the condensation of 2-aminobenzothiazole and dimethyl but-2-ynedioate. The reaction mechanism suggested involves an initial Michael addition on an acetylenic carbon by the ring nitrogen, followed by ring-closure involving the β-methoxycarbonyl- and imino-groups to form the final product . This synthesis route highlights the intricate steps and conditions necessary to form such complex heterocyclic compounds.
Molecular Structure Analysis
The molecular structure of the synthesized compound in the first paper was elucidated using X-ray crystallography. The compound crystallizes in the monoclinic space group P21/c and has a slightly warped C6–C3NS–C4N2 ring skeleton. The exocyclic carbonyl group and a methyl ester group are linked to this heterocyclic ring system. The dihedral angle between the carboxy-group and the mean plane of the heterocyclic ring system is 34°, indicating a certain degree of planarity in the molecule. The sulfur atom is involved in the molecular π-bonding, which is consistent with variations in bond lengths within the tricyclic ring system as explained by simple Huckel MO theory .
Chemical Reactions Analysis
The second paper discusses a photoinduced direct oxidative annulation process that does not require transition metals or oxidants. This process is used to synthesize highly functionalized polyheterocyclic compounds, such as 1-(5-hydroxynaphtho[2,1-b]furan-4-yl)ethanones and 1-(5-hydroxyfuran/thieno/pyrrolo[3,2-e]benzofuran-4-yl)ethanones. The starting materials for this reaction are 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones and ethyl-2-(furan-2-yl)-3-oxo-3-(aryl-2-yl)propanoates. The reaction takes advantage of the excited-state intramolecular proton transfer (ESIPT) phenomenon, which is observed in the resulting compounds . This innovative approach to chemical synthesis demonstrates the potential for creating complex molecules without the need for heavy metal catalysts or harsh oxidative conditions.
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of "2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol," they do provide insight into the properties of structurally related compounds. For instance, the crystalline structure and bond angles of the compound in the first paper suggest that similar molecules may exhibit significant rigidity and planarity, which can affect their physical properties such as melting points and solubility . The photoinduced reactions described in the second paper imply that compounds with furan or thiophen rings can have unique photochemical properties, which could be relevant for the analysis of "2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol" . These properties are crucial for understanding the behavior of such compounds in various environments and can influence their potential applications in pharmaceuticals, materials science, or as intermediates in organic synthesis.
Scientific Research Applications
Synthesis and Characterization
This compound is synthesized and characterized for various scientific applications, including antimicrobial activity studies. In one instance, the synthesis, characterization, and antimicrobial activity of some Schiff bases derived from similar compounds have been explored, showing potential in the development of new antimicrobial agents (Arora, Saravanan, Mohan, & Bhattacharjee, 2013). Additionally, its incorporation into the synthesis of UV-cured films demonstrates the versatility of aminoalcohols in materials science, offering insights into the development of materials with improved properties such as reduced oxygen inhibition and increased polymerization efficiency (Arsu, Karasu, Balta, & Temel, 2009).
Photophysical and Chemical Properties
The exploration of synthetic pathways and photophysical properties of cationic heteroleptic cyclometalated iridium complexes derived from dipyridylketone and similar aminoalcohols reveals the compound's utility in creating phosphorescent materials suitable for surface functionalization (Volpi, Garino, & Nervi, 2012). This research underscores the potential of such compounds in the development of advanced materials with specific electronic and spectroscopic properties.
Antileishmanial Activity
Compounds with structures related to 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol have been studied for their antileishmanial activity. A study on 4-amino-1,2,4-triazole derivatives shows the potential for these compounds in combating Leishmania infantum, highlighting the compound's relevance in medicinal chemistry and drug development for parasitic diseases (Süleymanoğlu, Ünver, Ustabaş, Direkel, & Alpaslan, 2017).
Material Science and Polymerization
In material science, the study of thiophene-containing acyclic alkoxyamine for nitroxide-mediated radical polymerization of acrylates and styrene demonstrates the compound's importance in polymer chemistry. The specific design of acyclic structures incorporating thiophenyl groups and intramolecular hydrogen bonding enhances the initiator's reactivity, facilitating controlled/living radical polymerization at mild temperatures (Chu et al., 2021).
Safety And Hazards
The safety and hazards associated with “2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol” are not specified in the literature. However, it’s important to handle all chemicals with appropriate safety measures.
Future Directions
The future directions for research on “2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol” could include exploring its potential biological activities, developing efficient synthesis methods, and studying its physical and chemical properties in detail. Further research could also investigate its safety profile and potential applications in various fields.
Please note that this analysis is based on the limited information available in the literature and may not fully cover all aspects of the compound “2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol”.
properties
IUPAC Name |
2-[(3-methylthiophen-2-yl)methylamino]butan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NOS/c1-3-9(7-12)11-6-10-8(2)4-5-13-10/h4-5,9,11-12H,3,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSKFEIFENZNJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=C(C=CS1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24804159 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

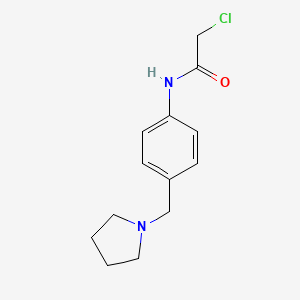
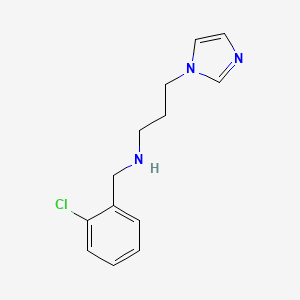
![2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-methyl-butyric acid](/img/structure/B1306410.png)
![6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B1306413.png)
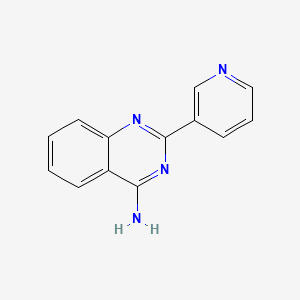

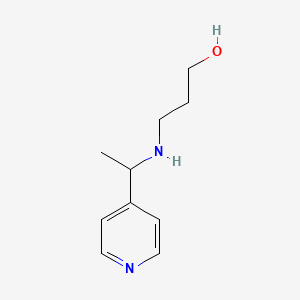
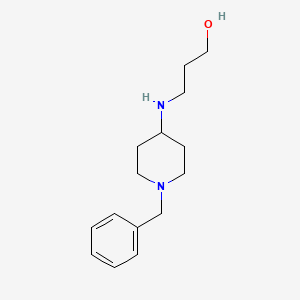
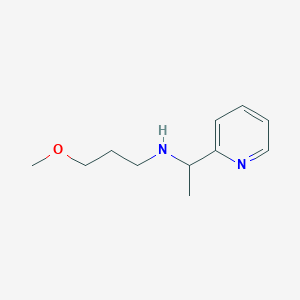
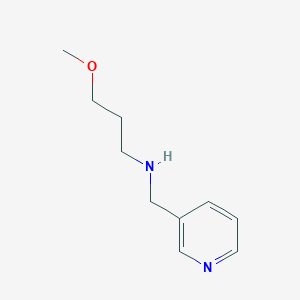
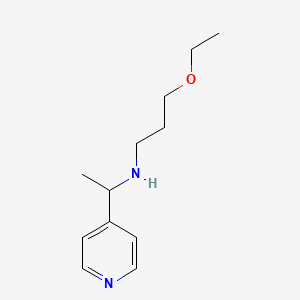
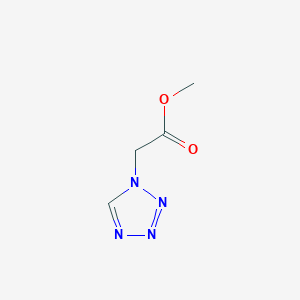
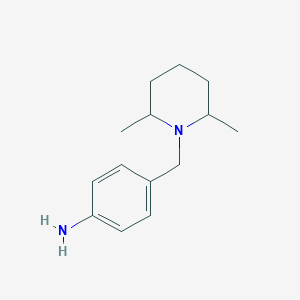
![2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine](/img/structure/B1306437.png)